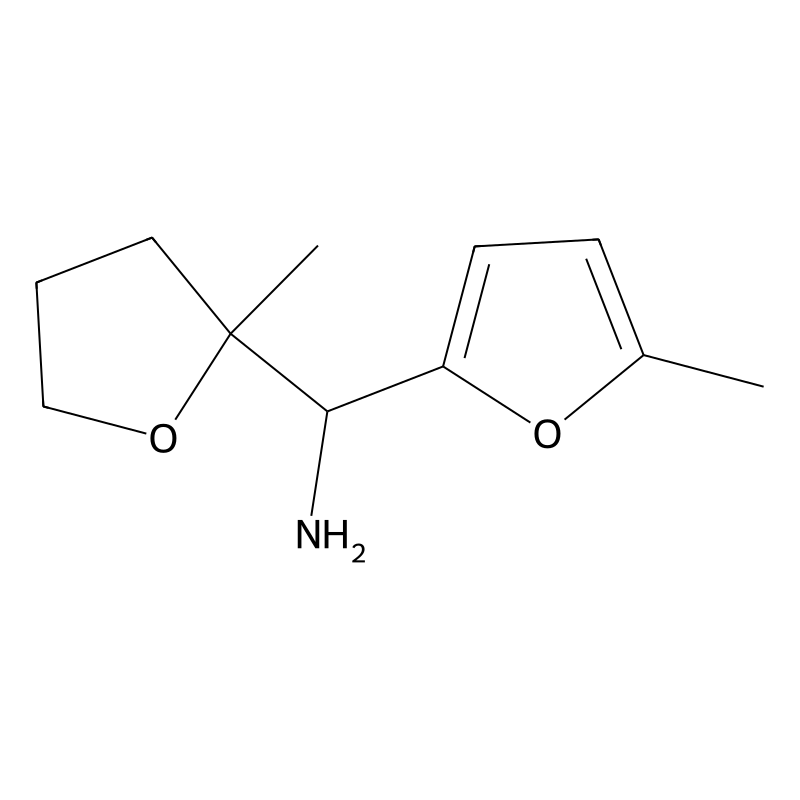

(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Availability: While commercial suppliers offer similar compounds, (5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine itself is not commercially available from major chemical suppliers, which might indicate it is a relatively new compound or one not yet widely studied.

- Recent discovery: The only identified reference to this specific compound is from a chemical supplier listing its hydrochloride salt, suggesting it may be a recently synthesized molecule. Sigma-Aldrich:

- Medicinal chemistry: The molecule contains a furan ring and an oxolane ring, both of which are found in various bioactive natural products and pharmaceuticals. Research in this area might explore its potential as a scaffold for drug discovery.

- Material science: The combination of aromatic rings and amine functionality could be of interest for researchers developing new polymers or materials with specific properties.

(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine is an organic compound characterized by its unique structure, which includes a furan ring and a methyloxolan moiety. Its molecular formula is , and it features a five-membered ring containing one oxygen atom along with an amine functional group. This compound is primarily utilized in research and development settings, particularly in the fields of medicinal chemistry and biochemistry, due to its potential applications as a building block in various synthetic pathways.

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to react with electrophiles such as alkyl halides or acyl chlorides to form substituted products.

- Oxidation and Reduction: Depending on the reagents used, (5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine can undergo oxidation or reduction reactions. Common oxidizing agents include potassium permanganate, while reducing agents might include lithium aluminum hydride or sodium borohydride.

The specific reaction conditions, such as temperature and solvent choice, can significantly influence the outcome and yield of these reactions.

Research indicates that (5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine exhibits biological activity relevant to medicinal applications. Its structure allows it to interact with various biological targets, making it useful in the design of enzyme inhibitors. For example, compounds with similar structures have shown promising results in inhibiting enzymes involved in metabolic pathways, potentially leading to therapeutic applications against fungal and microbial infections .

The synthesis of (5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine typically involves several steps:

- Starting Materials: The synthesis begins with readily available precursors that contain the furan and methyloxolan moieties.

- Reaction Conditions: Controlled conditions such as temperature, pressure, and the presence of catalysts are critical for optimizing yield and purity.

- Purification: After the reaction, purification techniques such as distillation or chromatography are employed to isolate the desired product from by-products.

Industrial production methods often scale up these laboratory techniques while focusing on cost efficiency and environmental sustainability.

(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine finds applications in various fields:

- Medicinal Chemistry: It serves as a precursor for synthesizing pharmaceutical agents with antifungal and antimicrobial properties.

- Biochemistry: The compound is valuable in designing enzyme inhibitors that target specific metabolic pathways.

- Industrial Chemistry: It is used in producing various industrial chemicals and intermediates.

Studies on the interactions of (5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine with biological systems are crucial for understanding its potential therapeutic effects. The compound's ability to form stable complexes with enzymes suggests that it may inhibit their activity through competitive or non-competitive mechanisms. Further research is needed to elucidate these interactions fully .

Several compounds exhibit structural similarities to (5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine, highlighting its unique characteristics:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| (5-Ethylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine | Contains an ethyl group instead of methyl | Potentially different biological activities |

| (5-Methylfuran-3-yl)-(3-methyloxolan-3-yl)methanamine | Different position of substituents | May exhibit varied pharmacological properties |

| (5-Methylfuran-2-yl) hydrochloride | Salt form of the parent compound | Enhanced solubility properties |

Uniqueness

The uniqueness of (5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine lies in its specific combination of functional groups that allow for versatile chemical reactivity and biological activity. Its structural features enable it to form stable heterocyclic rings, which are essential for many pharmaceutical applications. This compound's potential as a building block in medicinal chemistry distinguishes it from other similar compounds.